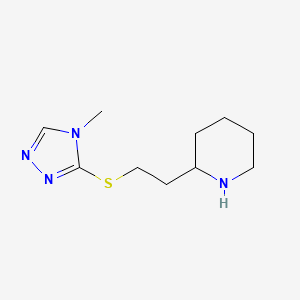![molecular formula C11H13N3O B13339573 [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13339573.png)
[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 4-methoxyacetophenone with hydrazine hydrate under reflux conditions can yield 1-(4-methoxyphenyl)-1H-pyrazole.
Introduction of the Methanamine Group: The methanamine group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary amine, such as methylamine, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory and neurological disorders.
Industry
Material Science:
作用機序
The mechanism of action of [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Methoxybenzylamine: Shares the methoxyphenyl group but lacks the pyrazole ring.
1-(4-Methoxyphenyl)pyrazole: Similar structure but without the methanamine group.
Uniqueness
Structural Features: The combination of the methoxyphenyl group, pyrazole ring, and methanamine group makes [1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine unique in its chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
[1-(4-methoxyphenyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-11-4-2-10(3-5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |
InChIキー |
RDCNLDRRODHCFZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


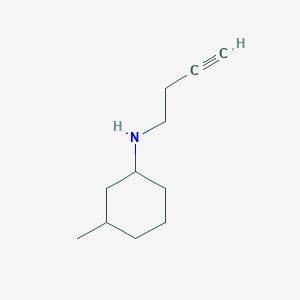
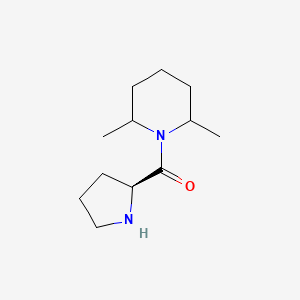
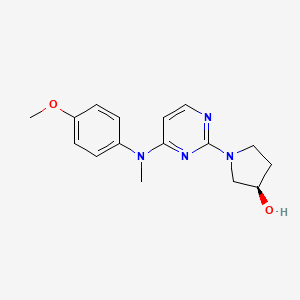

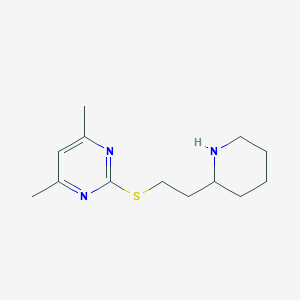
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
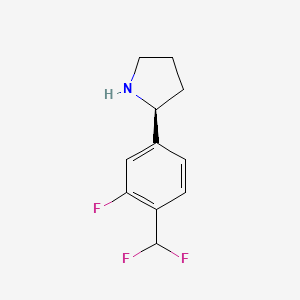
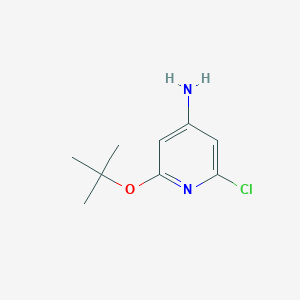
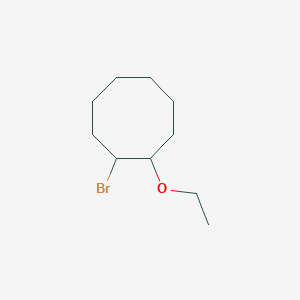
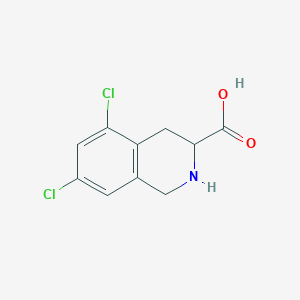
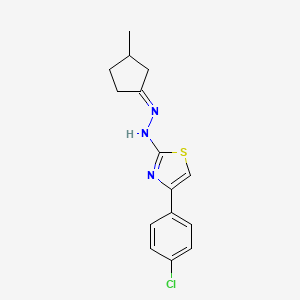
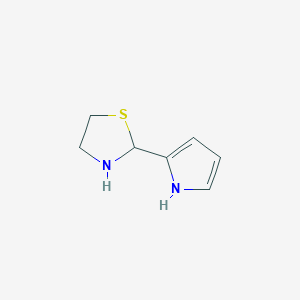
![2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13339581.png)
